methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$ ^1H $$ NMR : The indole proton at position 1 (N–H) appears as a broad singlet near δ 10.9 ppm. Protons on the benzene ring (positions 4, 6, and 7) resonate as doublets between δ 7.2–7.5 ppm, with coupling constants ($$ J $$) of 8–9 Hz. The methyl ester group ($$ -COOCH_{3} $$) produces a singlet at δ 3.7 ppm, while the α-amino group’s protons appear as a broad peak near δ 2.1 ppm.
- $$ ^{13}C $$ NMR : The carbonyl carbon of the ester group resonates at δ 170–172 ppm. The quaternary carbon bearing the amino group appears at δ 55–58 ppm, while the brominated carbon (C5) shows a characteristic shift to δ 115–118 ppm due to the heavy atom effect.
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry
The molecular ion peak appears at m/z 283.12 (M$$ ^{+} $$), consistent with the molecular weight. Fragmentation patterns include loss of the methyl ester group ($$ -COOCH_{3} $$, 59 Da) and cleavage of the C–Br bond, yielding a prominent ion at m/z 204.
Comparative Structural Analysis with Related Indole Derivatives
Key Structural Differences and Implications :
- Halogen Substitution : Bromine’s larger atomic radius compared to chlorine increases steric hindrance and polarizability, potentially enhancing binding affinity in biological targets.
- Amino Group Position : The α-amino group in the target compound enables hydrogen bonding not present in the non-amino analog, while the β-amino isomer shows altered pharmacokinetics due to increased hydrophilicity.
- Side Chain Length : Extension of the acetate side chain to a propanoate (as in the β-amino derivative) reduces conformational rigidity, affecting target selectivity.
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H11BrN2O2/c1-16-11(15)10(13)8-5-14-9-3-2-6(12)4-7(8)9/h2-5,10,14H,13H2,1H3 |
InChI Key |
GGQBCECBNLGLBY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CNC2=C1C=C(C=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . For example, they can inhibit enzymes, block receptor sites, or interfere with cellular signaling pathways . The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
Table 1: Key Structural Differences Among Analogues
Key Observations :
- Halogen Substitution : Bromine at the 5-position (common in all brominated analogues) increases molecular weight and polarizability compared to fluorine in methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate .
- Amino vs. Oxo Groups: The amino group in the target compound enables hydrogen bonding, unlike the oxo group in ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate, which may reduce solubility in polar solvents .
- Ester vs. Carboxylic Acid : The methyl ester enhances lipophilicity compared to (5-bromo-1H-indol-3-yl)acetic acid, which has a carboxylic acid group that may ionize in physiological conditions .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
- NMR Trends: Amino protons in the target compound appear as broad singlets (~δ 5.2), while oxo groups in analogues show carbonyl signals at δ 8–9 .
Biological Activity
Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a bromine atom at the 5th position of the indole ring, which is crucial for its biological activity. The molecular formula is , with a molecular weight of approximately 283.12 g/mol. The presence of the amino and ester functional groups enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The bromine substitution can influence the compound's binding affinity, potentially enhancing its efficacy against various targets. Studies suggest that this compound may modulate pathways involved in cancer progression, inflammation, and microbial resistance.
Biological Activities
The compound exhibits a range of biological activities:
1. Anticancer Activity
- Preliminary studies indicate that this compound has potential anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Case Study : In vitro tests demonstrated that at concentrations of 10 µM, the compound significantly reduced cell viability in MDA-MB-231 breast cancer cells by promoting apoptosis through caspase activation.
2. Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against several bacterial strains, including resistant strains. Its efficacy may be attributed to disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Case Study : Research indicated that this compound inhibited biofilm formation in Staphylococcus aureus at concentrations as low as 5 µM .
3. Antiviral Activity
- Indole derivatives are known for their antiviral properties, and this compound shows promise in inhibiting viral replication in preliminary assays.
- Research Finding : In vitro studies revealed that the compound could reduce viral load in infected cell cultures by interfering with viral entry or replication processes .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
